3,5,7-Trimethyladamantan-1-ol
Overview
Description
3,5,7-Trimethyladamantan-1-ol is an organic compound with the molecular formula C₁₃H₂₂O. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by the presence of three methyl groups attached to the adamantane core at positions 3, 5, and 7, along with a hydroxyl group at position 1. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyladamantan-1-ol typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation of adamantane with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting trimethyladamantane is then subjected to oxidation to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyladamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of the corresponding alkane
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
3,5,7-Trimethyladamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyladamantan-1-ol is primarily related to its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the adamantane core can interact with hydrophobic regions of proteins and membranes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-ol: Lacks the methyl groups at positions 3, 5, and 7, resulting in different chemical and physical properties.
1-Hydroxyadamantane: Similar structure but without the additional methyl groups.
3,5,7-Trimethyladamantane: Similar structure but lacks the hydroxyl group
Uniqueness
3,5,7-Trimethyladamantan-1-ol is unique due to the presence of three methyl groups and a hydroxyl group on the adamantane core. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,5,7-trimethyladamantan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h14H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKFVAJDHKVYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307208 | |
Record name | 3,5,7-Trimethyl-1-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13987-76-3 | |
Record name | 3,5,7-Trimethyl-1-adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13987-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,7-Trimethyltricyclo(3.3.1.13,7)decan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7-Trimethyl-1-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-trimethyltricyclo[3.3.1.13,7]decan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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